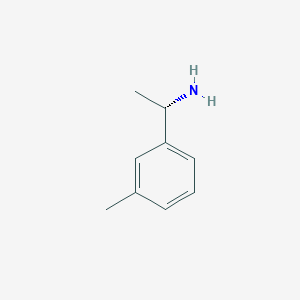

(S)-1-(m-Tolyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

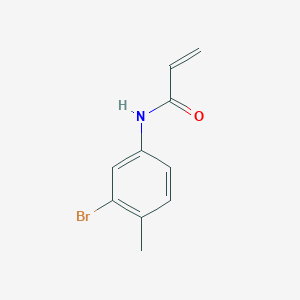

“(S)-1-(m-Tolyl)ethanamine” is a chemical compound with the CAS Number: 138457-18-8 and a linear formula of C9H13N . It is commonly used as an intermediate in the pharmaceutical industry .

Molecular Structure Analysis

The molecular weight of “(S)-1-(m-Tolyl)ethanamine” is 135.21 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving “(S)-1-(m-Tolyl)ethanamine” are not detailed in the available resources .Physical And Chemical Properties Analysis

“(S)-1-(m-Tolyl)ethanamine” is a solid substance . The specific physical and chemical properties such as density, appearance, color, odor, melting point, boiling point, freezing point, flash point, and pH value are not specified in the available resources .Aplicaciones Científicas De Investigación

- Tosyl Chloride Mediated Decomposition:

- A general protocol involves treating the amine with carbon disulfide and triethylamine to generate dithiocarbamate salts. These salts then decompose using tosyl chloride, yielding alkyl- and arylisothiocyanates .

- A mild and efficient method uses photocatalysis to react amines with carbon disulfide, providing aliphatic and aromatic isothiocyanates. These isothiocyanates serve as organic building blocks and biological diagnostic markers .

- A supporting-electrolyte-free electrochemical approach allows the preparation of isothiocyanates without toxic reagents. This method is high-yielding and practical .

- Using trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines .

- A two-step, one-pot reaction involving carbon disulfide and T3P (propane phosphonic acid anhydride) efficiently produces isothiocyanates .

- Reacting amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide provides isothiocyanates. This method offers versatility for alkyl and electron-rich aryl isothiocyanates .

Pharmaceutical Intermediates

(S)-1-(m-Tolyl)ethanamine serves as a pharmaceutical intermediate. Its derivatives play crucial roles in drug development and synthesis .

Mecanismo De Acción

Safety and Hazards

“(S)-1-(m-Tolyl)ethanamine” is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMHAFOUAKOMS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(m-Tolyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)

![2-[(3E)-oxolan-3-ylidene]acetonitrile](/img/structure/B7861773.png)